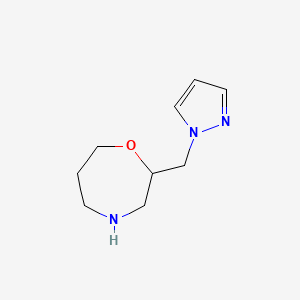

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Pyrazole-based ligands can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The literature review highlights the synthesis and properties of related compounds, providing a foundational understanding of their chemical behavior. For instance, research on 1,2-oxazines and related compounds, including the synthesis methods and their utility as electrophiles in various chemical reactions, offers insights into the structural and reactive nature of such compounds. These findings are essential for further exploration and application in diverse scientific fields (M. Sainsbury, 1991).

Therapeutic Applications

Significant efforts have been made to explore the therapeutic potential of pyrazole derivatives. For example, hexasubstituted pyrazolines have been synthesized and investigated for their biological activities, including their use as oxygen-atom transfer reagents and their transformation into β-keto radicals, demonstrating the versatility of pyrazole compounds in developing potential therapeutic agents (A. Baumstark, P. Vásquez, Davita Mctush-Camp, 2013).

Antimicrobial Applications

The search for new antimicrobial agents has also benefited from the study of pyrazole derivatives. Research into oxazolidinone antimicrobials, for example, showcases the development of novel compounds with potent antibacterial activity against Gram-positive bacteria, illustrating the application of these chemical structures in addressing resistance and enhancing treatment options (O. Phillips, L. Sharaf, 2016).

Synthesis of Heterocyclic Compounds

Pyrazole derivatives have been utilized as key intermediates in the synthesis of a wide range of heterocyclic compounds. Their unique reactivity enables the formation of diverse chemical structures under mild conditions, contributing to advancements in organic synthesis and the development of new materials and molecules with specific properties (M. A. Gomaa, H. Ali, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(pyrazol-1-ylmethyl)-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-11-12(5-1)8-9-7-10-3-2-6-13-9/h1,4-5,9-10H,2-3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENDXPMPTQHJIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)